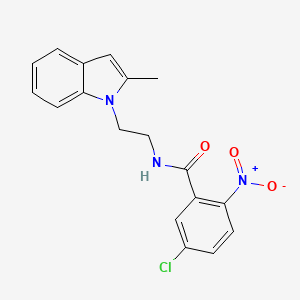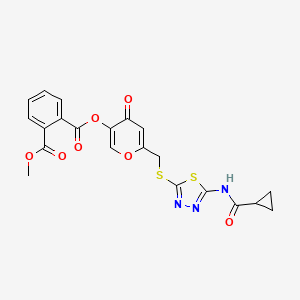
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that result in the formation of heterocyclic structures. For instance, the synthesis of pyrazole-3,4-dicarboxamides bearing a 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety is achieved through a series of reactions confirmed by various spectroscopic methods . Similarly, the one-pot synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a cascade reaction that efficiently creates two new heterocycles . These methods suggest that the synthesis of the compound would likely involve a complex reaction scheme, potentially including a one-pot multi-component reaction to construct the thiadiazole and pyran moieties.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectral and analytical studies, including FT-IR, (1)H NMR, (13)C NMR, and elemental analysis . These techniques would be essential in determining the structure of the compound , ensuring that the desired product has been synthesized correctly and that its molecular structure is as expected.
Chemical Reactions Analysis
The related compounds exhibit reactivity with various nucleophilic reagents, leading to the formation of different heterocyclic derivatives . This suggests that the compound may also be reactive towards nucleophiles, potentially undergoing substitution reactions at the thiadiazole or pyran moieties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of the compound would likely be influenced by the presence of the heterocyclic structures and the phthalate group. The compound's reactivity with enzymes, as seen in the inhibitory activity against human cytosolic carbonic anhydrase I and II, indicates that it may interact with biological systems, affecting its solubility and distribution in a biological context .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have synthesized various pyrazole derivatives, including thiadiazole and pyran compounds, to explore their potential as inhibitors of photosynthetic electron transport, showcasing the interest in such molecules for agricultural applications such as developing new herbicides (Vicentini et al., 2005). Similarly, other studies have focused on synthesizing derivatives for antimicrobial applications, indicating a broad interest in these compounds for their bioactivity (El-Hashash et al., 2012).
Antitumor and Anticancer Potential
The synthesis of novel derivatives has been explored with the aim of evaluating their antitumor and anticancer efficacy. For instance, compounds with pyrazolone moieties have been synthesized and assessed for their anticancer activity, demonstrating the potential of these derivatives in medical research and drug development (Sangani et al., 2016).
Photophysical and Photochemical Properties
The study of zinc(II) and lead(II) phthalocyanines bearing thiadiazole substituents has revealed significant insights into the photophysical and photochemical properties of such compounds. This research is crucial for applications in photodynamic therapy, highlighting the relevance of structural modifications on the efficacy of photosensitizers (Demirbaş et al., 2019).
Green Chemistry and Synthesis
An emphasis on eco-friendly synthesis methods has been noted, with studies exploring one-pot, multi-component reactions in water or under solvent-free conditions. These methods align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Khazaei et al., 2015).
Eigenschaften
IUPAC Name |
2-O-[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-O-methyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c1-29-18(27)13-4-2-3-5-14(13)19(28)31-16-9-30-12(8-15(16)25)10-32-21-24-23-20(33-21)22-17(26)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHVHSYPQXVYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334065 |
Source


|
| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877651-63-3 |
Source


|
| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)
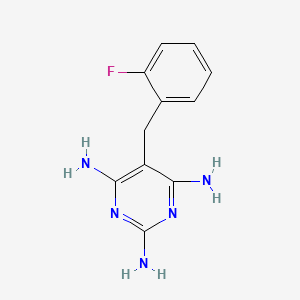

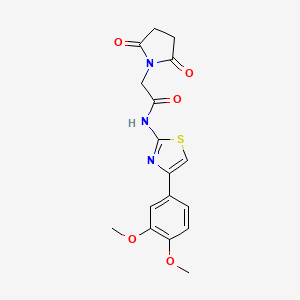
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)
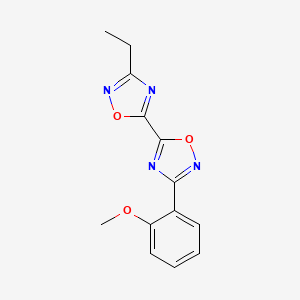
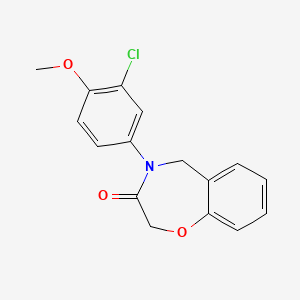
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)

